L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-
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Overview
Description
L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of the proline molecule. The (4R)- configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- typically involves the protection of the hydroxyl group of L-Proline using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The reaction can be summarized as follows:
L-Proline+TBDMS-Cl+Imidazole→L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- involves its interaction with specific molecular targets and pathways. The TBDMS group protects the hydroxyl group, allowing selective reactions at other sites of the molecule. This protection is crucial for the compound’s stability and reactivity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- L-Proline, 4,4-difluoro-, 1,1-dimethylethyl ester
- L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, methyl ester
Uniqueness
L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- is unique due to its specific stereochemistry and the presence of the TBDMS protecting group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H23NO3Si |
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Molecular Weight |
245.39 g/mol |
IUPAC Name |
(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H23NO3Si/c1-11(2,3)16(4,5)15-8-6-9(10(13)14)12-7-8/h8-9,12H,6-7H2,1-5H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
KOSGBSIXUJNSHZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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